(1S)-(-)-alpha-Pinene

Description

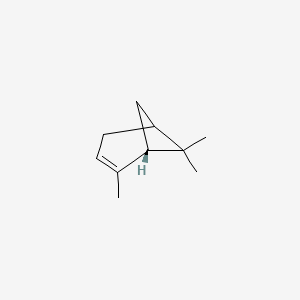

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1S)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |

InChI Key |

GRWFGVWFFZKLTI-GKAPJAKFSA-N |

SMILES |

CC1=CCC2CC1C2(C)C |

Isomeric SMILES |

CC1=CCC2C[C@@H]1C2(C)C |

Canonical SMILES |

CC1=CCC2CC1C2(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1S)-(-)-alpha-Pinene: Physical Properties and Specifications

This technical guide provides a comprehensive overview of the core physical and chemical properties of (1S)-(-)-alpha-Pinene, tailored for researchers, scientists, and professionals in drug development. This compound is a naturally occurring bicyclic monoterpene, primarily extracted from coniferous trees.[1] It is a significant compound in the fragrance, flavor, and pharmaceutical industries, with potential therapeutic applications including anti-inflammatory and bronchodilator effects.[1]

Physical and Chemical Properties

This compound is a clear, colorless liquid with a characteristic turpentine-like odor.[2][3][4] It is a flammable liquid and vapor.[5] The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₆[1][6] |

| Molecular Weight | 136.23 g/mol [2] |

| CAS Number | 7785-26-4[1] |

| Appearance | Clear colorless liquid[1][2][3][4] |

| Odor | Turpentine-like, fresh pine[2][6] |

| Melting Point | -64 °C to -62 °C[1][7] |

| Boiling Point | 155 - 158 °C[1][7][8] |

| Density | 0.858 to 0.86 g/cm³ at 20 °C[9] |

| Refractive Index (n20/D) | 1.464 - 1.468[1] |

| Optical Rotation [α]²⁰/D | -20.0° to -50.0° (undiluted)[10] |

| Flash Point | 31.3 °C to 32 °C[10] |

| Autoignition Temperature | 255 °C[10] |

| Vapor Pressure | 5 hPa at 25 °C[10] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and other organic solvents.[2] |

Product Specifications

The quality of this compound is critical for its application in research and development. The following table outlines typical product specifications for commercially available this compound.

| Specification | Value |

| Purity (Assay by GC) | ≥ 95.0% to ≥ 98%[1][11] |

| Appearance | Colorless liquid[1][12] |

| Odor | Pine[12] |

| Specific Gravity (@ 25°C) | 0.850 - 0.864[12] |

| Refractive Index (@ 20°C) | 1.460 - 1.470[12] |

| Optical Rotation | -20° to -50°[12] |

| Storage Conditions | Store at 2-8°C under an inert gas, away from heat and open flame.[8] |

Experimental Protocols

Determination of Optical Rotation

Objective: To measure the specific rotation of this compound, which is a critical parameter for confirming its enantiomeric purity.

Apparatus:

-

Polarimeter

-

Sodium D-line light source (589 nm)

-

Polarimeter tube (100 mm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Sample Preparation: Prepare a solution of known concentration by accurately weighing a sample of this compound and dissolving it in a suitable solvent (e.g., ethanol) in a volumetric flask.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent.

-

Measurement: Fill the polarimeter tube with the prepared sample solution, ensuring no air bubbles are present. Place the tube in the polarimeter and measure the observed rotation.

-

Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l * c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (100 mm = 1 dm).

-

c is the concentration of the solution in g/mL.

The measurement is typically performed at 20°C.[13]

-

Determination of Refractive Index

Objective: To measure the refractive index of this compound, which is a fundamental physical property used for identification and quality control.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (20°C)

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

-

Instrument Setup: Turn on the refractometer and the constant temperature water bath, setting it to 20°C. Allow the instrument to equilibrate.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of the this compound sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the target temperature. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index from the scale.

-

Cleaning: Clean the prism thoroughly with a soft tissue and a suitable solvent after the measurement.

Logical Relationships in Quality Assessment

The following diagram illustrates the relationship between the fundamental physical properties of this compound and the specifications used for its quality control. The physical properties are inherent characteristics of the molecule, while the specifications are the quality standards it must meet for use in research and manufacturing.

Caption: Logical workflow for quality assessment of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. ALPHA-PINENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Alpha-Pinene (CAS 80-56-8) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 7785-26-4 [chemicalbook.com]

- 9. α-Pinene - Wikipedia [en.wikipedia.org]

- 10. (1S)-(-)-a-Pinene for synthesis 7785-26-4 [sigmaaldrich.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. aurochemicals.com [aurochemicals.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

(1S)-(-)-α-Pinene: A Technical Guide to Natural Sources and Extraction for Researchers and Drug Development Professionals

Introduction: (1S)-(-)-α-Pinene is a bicyclic monoterpene of significant interest in the pharmaceutical and chemical industries. Its chiral nature plays a crucial role in its biological activity and application as a precursor in the synthesis of other valuable compounds. This technical guide provides an in-depth overview of the natural sources of (1S)-(-)-α-Pinene, detailed methodologies for its extraction and purification, and analytical techniques for its characterization.

Natural Sources of (1S)-(-)-α-Pinene

(1S)-(-)-α-Pinene is predominantly found in the essential oils of various coniferous trees, particularly those of the Pinus genus. The enantiomeric distribution of α-pinene can vary depending on the geographical location and species of the pine tree. European pines are known to have a higher prevalence of the (1S)-(-)- or (−)-α-pinene enantiomer, whereas the (1R)-(+)- or (+)-α-isomer is more common in North American species. Other plants, such as rosemary (Rosmarinus officinalis) and Satureja myrtifolia, also contain α-pinene.

The primary industrial source for α-pinene is turpentine, which is obtained from the oleoresin of pine trees either by tapping living trees (gum turpentine) or as a byproduct of the paper pulping process (crude sulfate turpentine).

Table 1: Natural Sources and α-Pinene Content

| Plant Source (Species) | Plant Part | α-Pinene Content in Essential Oil (%) | Enantiomeric Excess of (1S)-(-)-α-Pinene (%) | Reference |

| Pinus sylvestris (Scots Pine) | Needles | 19.44 - 56.88 | Predominantly (+)-α-pinene in primary EOs | |

| Pinus nigra (Black Pine) | Needles | Main constituent | Predominantly (-)-α-pinene | |

| Pinus mugo (Mountain Pine) | Needles | Main constituent | Predominantly (-)-α-pinene | |

| Pinus massoniana | Needles | >50% (with β-pinene) | Not Specified | |

| Pinus merkusii | Gum | ~82% (in turpentine) | Not Specified | |

| Juniperus oxycedrus | Aerial Parts | 36.7 | Predominantly (+)-α-pinene |

Extraction and Purification Methodologies

The extraction and purification of (1S)-(-)-α-Pinene from its natural sources is a multi-step process, primarily involving the extraction of the essential oil followed by fractional distillation to isolate the desired isomer.

Extraction of Essential Oils

2.1.1. Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials like pine needles and oleoresin. This technique is favored for its efficiency and the ability to extract volatile compounds without the use of organic solvents.

Experimental Protocol: Steam Distillation of Pine Needles

Objective: To extract crude essential oil (turpentine) from pine needles.

Materials and Equipment:

-

Fresh or dried pine needles

-

Steam distillation apparatus (biomass flask, boiling flask, still head, condenser, separator)

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Glassware (beakers, flasks)

Procedure:

-

Preparation of Plant Material: Coarsely chop or grind the pine needles to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are properly sealed.

-

Charging the Apparatus: Fill the boiling flask with distilled water to about two-thirds of its capacity. Place the prepared pine needles into the biomass flask.

-

Distillation: Heat the boiling flask to generate steam. The steam will pass through the pine needles, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.

-

Separation: The condensate, a biphasic mixture of essential oil and hydrosol (aqueous phase), is collected in a separator. The less dense essential oil will form a layer on top of the water.

-

Collection and Drying: Carefully separate the essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

2.1.2. Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is a more advanced and efficient alternative to steam distillation. It offers advantages such as shorter extraction times and the absence of solvent residues.

Experimental Protocol: Supercritical CO2 Extraction of Pine Needles

Objective: To extract essential oil from pine needles using supercritical CO2.

Materials and Equipment:

-

Dried and ground pine needles

-

Supercritical fluid extraction system

-

High-pressure CO2 source

-

Collection vessel

Procedure:

-

Sample Preparation: Ensure the pine needles are thoroughly dried and ground to a fine powder.

-

System Parameters: Set the extraction parameters. For Pinus massoniana needles, optimal conditions have been reported as an extraction pressure of 18 MPa, a temperature of 40°C, and a CO2 flow rate of 25 L/h. For Pinus nigra needles, a yield of 1.60% has been reported.

-

Extraction: Load the ground pine needles into the extraction vessel. Pressurize the system with CO2 to the desired supercritical state.

-

Collection: The supercritical CO2, now containing the dissolved essential oil, is depressurized in the collection vessel, causing the CO2 to return to its gaseous state and the essential oil to precipitate.

-

Post-Processing: The collected essential oil can be used directly or further purified.

Purification of (1S)-(-)-α-Pinene by Fractional Distillation

The crude essential oil (turpentine) is a mixture of various terpenes. To isolate α-pinene and subsequently the (1S)-(-)-enantiomer, fractional distillation is employed. Vacuum distillation is often preferred to prevent the thermal degradation of the terpenes.

Experimental Protocol: Fractional Vacuum Distillation of Turpentine

Objective: To separate α-pinene from other components of turpentine.

Materials and Equipment:

-

Crude turpentine oil

-

Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

-

Vacuum pump and pressure gauge

-

Heating mantle with magnetic stirrer

-

Inert gas source (e.g., nitrogen)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is appropriately packed for high efficiency.

-

Charging the Still: Add the crude turpentine oil to the round-bottom flask along with a stirring bar.

-

Vacuum Application: Carefully evacuate the system to the desired pressure. A pressure of 0.2 atm has been shown to prevent thermal degradation.

-

Heating and Distillation: Gently heat the flask while stirring. The components will begin to vaporize and rise through the fractionating column.

-

Fraction Collection: Collect the distillate in separate fractions based on the boiling point at the given pressure. The lower-boiling point components will distill first. α-pinene has a boiling point of 155-156 °C at atmospheric pressure, which will be significantly lower under vacuum.

-

Monitoring: Monitor the temperature at the top of the column and the composition of the fractions using a suitable analytical technique such as Gas Chromatography (GC).

-

Isolation of α-Pinene: The fraction rich in α-pinene is collected. Purity of up to 97% can be achieved through careful fractional distillation.

Analytical Characterization

3.1. Gas Chromatography (GC) for Compositional Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is used to determine the chemical composition of the essential oil and the purity of the isolated α-pinene.

3.2. Chiral Gas Chromatography for Enantiomeric Analysis

To determine the enantiomeric excess of (1S)-(-)-α-Pinene, chiral GC is required. This involves using a capillary column coated with a chiral stationary phase.

Experimental Protocol: Chiral GC-FID Analysis of α-Pinene Enantiomers

Objective: To separate and quantify the enantiomers of α-pinene.

Materials and Equipment:

-

Gas chromatograph with FID

-

Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 μm)

-

Helium carrier gas

-

Standards of (+)-α-pinene and (-)-α-pinene

-

Solvent (e.g., methylene chloride)

GC Parameters:

-

Column: Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 μm)

-

Oven Temperature: 50 °C (isothermal)

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium at a constant pressure (e.g., 30 psi)

-

Injection Volume: 1 μL (split injection, e.g., 80:1 split ratio)

-

Sample Preparation: Prepare a dilute solution of the α-pinene sample in methylene chloride (e.g., 4 mg/mL).

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualized Workflows

Diagram 1: General Workflow for Extraction and Purification of (1S)-(-)-α-Pinene

Caption: Overview of the extraction and purification process for (1S)-(-)-α-Pinene.

Diagram 2: Steam Distillation Experimental Workflow

Caption: Step-by-step workflow for steam distillation of pine needles.

Diagram 3: Fractional Distillation Logical Flow

Caption: Logical flow for the fractional distillation of crude turpentine.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (1S)-(-)-α-Pinene (CAS: 7785-26-4)

This technical guide provides a comprehensive overview of (1S)-(-)-alpha-Pinene, a naturally occurring bicyclic monoterpene. It details its physicochemical properties, spectroscopic data, synthesis and purification methods, pharmacological activities, and applications in research and drug development. The information is structured to be a practical resource for laboratory and development settings.

Physicochemical and Spectroscopic Properties

(1S)-(-)-α-Pinene, the levorotatory enantiomer of α-pinene, is a clear, colorless liquid with a characteristic pine-like odor.[1] It is a major component of turpentine and essential oils from many coniferous trees.[2][3] Its unique bicyclic structure and chirality make it a valuable starting material in asymmetric synthesis.[4][5]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (1S)-(-)-α-Pinene are summarized below.

| Property | Value | Reference |

| CAS Number | 7785-26-4 | |

| Molecular Formula | C₁₀H₁₆ | |

| Molecular Weight | 136.23 g/mol | |

| Appearance | Clear colourless liquid | [1] |

| Melting Point | -64 °C | |

| Boiling Point | 155-156 °C | |

| Density | 0.874 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.465 | |

| Optical Activity ([α]22/D) | -42° (neat) | |

| Flash Point | 31.3 °C | |

| Vapor Pressure | ~3 mmHg at 20 °C | |

| Solubility | Insoluble in water; Soluble in alcohol | [6] |

| InChI Key | GRWFGVWFFZKLTI-IUCAKERBSA-N |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of (1S)-(-)-α-Pinene.

| Technique | Key Data Points | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.19 (m, 1H), 2.35 (m, 1H), 2.19 (m, 1H), 2.08 (t, 1H), 1.94 (m, 1H), 1.63 (s, 3H), 1.27 (s, 3H), 1.17 (d, 1H), 0.84 (s, 3H) | [7][8][9] |

| ¹³C NMR | Spectral data available from various sources. | [7] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 136. Base Peak: m/z 93. | [7][10][11] |

| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹): 3024 (unsaturated C-H stretch), 1658 (C=C stretch), 885 (unsaturated C-H bend). | [7][9] |

Extraction, Purification, and Analysis

(1S)-(-)-α-Pinene is primarily sourced from natural resources, particularly the resin of coniferous trees.[3] Industrial production often involves the fractional distillation of turpentine oil.[12]

Extraction and Purification Workflow

Conventional extraction methods include steam distillation and solvent extraction.[13][14] Modern techniques like supercritical fluid extraction and microwave-assisted methods offer improved efficiency and reduced solvent use.[15][16] Purification is typically achieved via distillation.[1][17]

Caption: Workflow for Extraction, Purification, and Analysis of α-Pinene.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis

This protocol outlines a method for determining the enantiomeric purity of α-pinene.

Objective: To separate and quantify (1S)-(-)-α-Pinene and (1R)-(+)-α-Pinene.

Materials and Equipment:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., β-DEX™ or similar).

-

(1S)-(-)-α-Pinene analytical standard (≥98% purity).

-

(1R)-(+)-α-Pinene analytical standard (≥99% purity).

-

Sample of α-pinene for analysis.

-

Solvent (e.g., hexane or ethanol).

-

Helium or Nitrogen carrier gas.

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the α-pinene sample and each standard in the chosen solvent.

-

GC Instrument Setup:

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 4 °C/min.

-

Carrier Gas Flow: Set to the column manufacturer's recommendation (e.g., 1.5 mL/min).

-

Injection Volume: 1 µL.

-

-

Analysis:

-

Inject the (1S)-(-)-α-Pinene standard to determine its retention time.

-

Inject the (1R)-(+)-α-Pinene standard to determine its retention time.

-

Inject the analytical sample.

-

-

Data Interpretation:

Pharmacological Activities and Mechanisms of Action

(1S)-(-)-α-Pinene exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development.

Summary of Biological Activities

| Activity | Description | Key Findings & References |

| Anti-inflammatory | Reduces inflammation by modulating inflammatory pathways. | Acts via PGE1; inhibits MAPK and NF-κB pathways in macrophages.[19][20] |

| Antimicrobial | Active against various bacteria and fungi. | The (+)-enantiomers are generally more active.[3][21] Mechanism in E. coli involves modification of the DnaKJE-σ32 heat shock complex.[22] |

| Neuroprotective | Exhibits neuroprotective effects, including memory enhancement. | Acts as an acetylcholinesterase inhibitor.[19] Modulates GABA-A receptors at the benzodiazepine binding site.[19][23] |

| Antitumor | Shows potential anticancer properties. | Inhibits growth of liver cancer cells; enhances the effect of paclitaxel in non-small-cell lung cancer models.[20][24] |

| Antioxidant | Protects against oxidative stress. | Restores antioxidant enzyme activity and reduces lipid peroxidation.[24] |

| Anticoagulant | Exhibits weak antithrombin activity and inhibits platelet aggregation. | Derivatives studied from Angelica sinensis.[20] |

| Gastroprotective | Provides protective effects on the gastrointestinal tract. | [5][20] |

Signaling Pathway: Anti-inflammatory Action of α-Pinene

α-Pinene exerts its anti-inflammatory effects by intervening in key signaling cascades, primarily the NF-κB and MAPK pathways.

Caption: α-Pinene's Anti-inflammatory Mechanism via MAPK/NF-κB Inhibition.

Toxicology and Safety

Understanding the toxicological profile of (1S)-(-)-α-Pinene is essential for safe handling and for assessing its therapeutic window.

Toxicological Data Summary

| Parameter | Value / Observation | Reference |

| Acute Oral Toxicity (Rat) | LD50 > 500 mg/kg | |

| Acute Dermal Toxicity (Rat) | LD50 > 2000 mg/kg | [25][26] |

| Skin Irritation | Causes skin irritation. | [26] |

| Skin Sensitization | May cause an allergic skin reaction. | [25][26] |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | [26] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. LC50 (Zebra fish): 0.303 mg/L (96h). | |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. |

Safety and Handling

(1S)-(-)-α-Pinene is a flammable liquid and requires careful handling.[27]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[26]

-

Handling: Use in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[26]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.

-

Spills: Absorb spills with inert material and dispose of as hazardous waste. Avoid release into the environment.

-

First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[26][27]

Applications in Research and Drug Development

The unique structural features of (1S)-(-)-α-Pinene make it a valuable compound for synthetic and medicinal chemistry.

-

Chiral Building Block: Its inherent chirality is exploited in the asymmetric synthesis of other chiral molecules, including catalysts, ligands, and pharmaceutical intermediates.[5]

-

Precursor for Synthesis: It serves as a starting material for a variety of commercially important compounds such as camphor, linalool, geraniol, and α-terpineol.[4][19]

-

Therapeutic Potential: The diverse pharmacological activities, particularly its anti-inflammatory, neuroprotective, and antimicrobial properties, make it and its derivatives attractive candidates for drug discovery programs.[3][4][20] Research is ongoing to explore its efficacy in treating respiratory ailments, neurodegenerative diseases, and infectious diseases.[4][19]

References

- 1. 7785-26-4 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | 7785-26-4 [chemicalbook.com]

- 3. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 6. L-(-)-alpha-pinene, 7785-26-4 [thegoodscentscompany.com]

- 7. This compound(7785-26-4) 1H NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. α-Pinene [webbook.nist.gov]

- 12. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]

- 13. vpscience.org [vpscience.org]

- 14. researchgate.net [researchgate.net]

- 15. Extraction and purification of α-pinene; a comprehensive review | Semantic Scholar [semanticscholar.org]

- 16. Extraction and purification of α-pinene; a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. α-Pinene - Wikipedia [en.wikipedia.org]

- 20. Alpha-pinene - The terpene with powerful anti-inflammatory and respiratory benefits - biocrates life sciences gmbh [biocrates.com]

- 21. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. (1S)-(-)-A-PINENE FOR SYNTHESIS [chembk.com]

- 24. researchgate.net [researchgate.net]

- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 26. carlroth.com [carlroth.com]

- 27. nj.gov [nj.gov]

The Stereochemistry and Chirality of Alpha-Pinene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-pinene, a bicyclic monoterpene, is a chiral molecule of significant interest in various scientific disciplines, including atmospheric chemistry, chemical synthesis, and pharmacology. Its two enantiomeric forms, (+)-α-pinene and (-)-α-pinene, exhibit distinct biological activities and serve as versatile starting materials for the synthesis of other chiral compounds. This technical guide provides an in-depth exploration of the stereochemistry and chirality of alpha-pinene isomers, presenting key physicochemical data, detailed experimental protocols for their analysis, and visualizations of relevant biochemical and atmospheric pathways.

Introduction to the Stereochemistry of Alpha-Pinene

Alpha-pinene (C10H16) is a bicyclic organic compound belonging to the terpene class.[1] Its structure contains a reactive four-membered ring, making it a valuable precursor in chemical synthesis.[1] The molecule possesses two chiral centers at the bridgehead carbons (C1 and C5), giving rise to two enantiomers: (+)-α-pinene and (-)-α-pinene.[2] These enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation.[3]

The absolute configuration of the enantiomers is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The (+)-α-pinene isomer has the (1R,5R) configuration, while the (-)-α-pinene isomer has the (1S,5S) configuration.[2][4]

The natural distribution of these enantiomers varies geographically. (1S,5S)- or (−)-α-pinene is more prevalent in European pine species, whereas the (1R,5R)- or (+)-α-isomer is more common in North America.[1][5] A racemic mixture of the enantiomers can be found in some essential oils, such as eucalyptus and orange peel oil.[1]

Physicochemical Properties of Alpha-Pinene Isomers

The enantiomers of alpha-pinene share identical physical properties such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light (optical rotation). A summary of these properties is presented in Table 1.

| Property | (+)-α-Pinene (1R,5R) | (-)-α-Pinene (1S,5S) | Racemic (±)-α-Pinene |

| CAS Number | 7785-70-8[6] | 7785-26-4[6] | 80-56-8[1] |

| Molecular Formula | C10H16[1] | C10H16[1] | C10H16[1] |

| Molar Mass (g·mol−1) | 136.238[1] | 136.238[1] | 136.238[1] |

| Appearance | Clear colorless liquid[1] | Clear colorless liquid[1] | Clear colorless liquid[1] |

| Density (g/mL at 20 °C) | 0.858[1] | 0.858[1] | 0.858[1] |

| Melting Point (°C) | -62.80[1] | -62.80[1] | -62.80[1] |

| Boiling Point (°C) | 155[1] | 155[1] | 155-156[6] |

| Specific Optical Rotation | +50.7° to +52.5° | -50.7° to -52.5° | 0° |

Note: Specific optical rotation values can vary depending on the solvent, concentration, and temperature.

Experimental Protocols for Chiral Analysis

The separation and identification of alpha-pinene enantiomers are crucial for quality control, authenticity assessment of essential oils, and stereoselective synthesis. Chiral gas chromatography is the most widely employed technique for this purpose.

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the enantiomers of alpha-pinene in a sample.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Columns:

-

GC Parameters (Example based on HP–Chiral–20B): [8]

-

Carrier Gas: Helium at a flow rate of 1.6 mL/min.

-

Injector: Split injector at 250 °C.

-

Oven Temperature Program: Initial temperature of 85 °C, ramped to 160 °C at a rate of 5 °C/min.

-

Detector: FID at 260 °C.

-

-

Sample Preparation: Samples containing alpha-pinene (e.g., essential oils) are typically diluted in a suitable solvent (e.g., ethanol, hexane) before injection.

-

Data Analysis: The retention times of the enantiomers are compared with those of authentic standards of (+)-α-pinene and (-)-α-pinene for identification.[10] The peak areas are used to determine the relative percentage and enantiomeric excess (ee) of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of alpha-pinene isomers.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl3) is commonly used.[11]

-

Analysis:

-

¹H NMR: Provides information about the different proton environments in the molecule. Characteristic signals for α-pinene include those for the methyl groups and the vinylic proton.[11][12]

-

¹³C NMR: Provides information about the carbon skeleton.

-

2D NMR techniques (e.g., COSY, HSQC): Can be used for more detailed structural assignment.

-

-

Data Interpretation: The obtained spectra are compared with reference spectra for alpha-pinene.[13][14] While standard NMR cannot differentiate between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers, allowing for their distinction and the determination of enantiomeric purity.

Biosynthesis and Atmospheric Reactions

The stereochemistry of alpha-pinene plays a critical role in its biosynthesis and subsequent atmospheric transformations.

Biosynthesis of Alpha-Pinene

Alpha-pinene, like other monoterpenes, is synthesized in plants from geranyl pyrophosphate (GPP).[6] The cyclization of GPP is catalyzed by specific enzymes called monoterpene synthases, which dictate the resulting stereochemistry of the alpha-pinene produced.[15]

Caption: Biosynthesis of (+)- and (-)-α-pinene from geranyl pyrophosphate.

Atmospheric Oxidation of Alpha-Pinene

In the atmosphere, alpha-pinene undergoes oxidation reactions with ozone (O3), hydroxyl radicals (•OH), and nitrate radicals (NO3•).[1] These reactions lead to the formation of a complex mixture of lower volatility products that can condense to form secondary organic aerosols (SOA), which have significant impacts on air quality and climate.[1][16]

Caption: Simplified workflow of the atmospheric oxidation of α-pinene.

Conclusion

The stereochemistry and chirality of alpha-pinene isomers are fundamental to their properties and applications. The ability to separate, identify, and quantify the enantiomers is essential for research in natural product chemistry, atmospheric science, and the development of new pharmaceuticals and fine chemicals. The methodologies and data presented in this guide provide a comprehensive resource for professionals working with these important chiral molecules.

References

- 1. α-Pinene - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. Pinene - Wikipedia [en.wikipedia.org]

- 7. gcms.cz [gcms.cz]

- 8. Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. (1S)-(-)-alpha-Pinene(7785-26-4) 1H NMR [m.chemicalbook.com]

- 14. (1R)-(+)-ALPHA-PINENE(7785-70-8) 1H NMR spectrum [chemicalbook.com]

- 15. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Enantioselective Biological Activities of α-Pinene: A Technical Guide for Researchers

Introduction

α-Pinene, a bicyclic monoterpene, is a primary constituent of essential oils from various coniferous trees and possesses a wide range of documented biological activities. As a chiral molecule, α-pinene exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. Emerging research indicates that these enantiomers can exhibit distinct pharmacological profiles, a critical consideration for the development of targeted therapeutics. This technical guide provides an in-depth overview of the differential biological activities of (+)-α-pinene and (-)-α-pinene, with a focus on their antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Antimicrobial Activity

The antimicrobial properties of α-pinene enantiomers have been investigated against a variety of pathogenic bacteria and fungi. A significant finding is the pronounced enantioselectivity in this activity, with (+)-α-pinene generally demonstrating superior efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for (+)-α-pinene against several microorganisms. Notably, in the cited studies, (-)-α-pinene showed no significant antimicrobial activity at the tested concentrations.[1][2]

| Microorganism | Strain | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) |

| Candida albicans | ATCC 10231 | 3,125 | >20,000 |

| Cryptococcus neoformans | ATCC 28957 | 117 | >20,000 |

| Rhizopus oryzae | ATCC 22995 | 390 | >20,000 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | ATCC 33591 | 4,150 | >20,000 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values are typically determined using the broth microdilution method, following established protocols.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

(+)-α-pinene and (-)-α-pinene stock solutions (dissolved in a suitable solvent like DMSO, with final solvent concentration kept non-inhibitory)

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

-

Spectrophotometer (for inoculum standardization)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation: A single colony of the test microorganism is inoculated into the appropriate broth and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The α-pinene enantiomers are serially diluted in the broth within the 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the α-pinene enantiomer at which no visible growth of the microorganism is observed.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity

The anti-inflammatory properties of α-pinene enantiomers are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Studies have shown that (+)-α-pinene is a more potent anti-inflammatory agent than its (-) counterpart.[3][4]

Quantitative Data

While specific IC50 values for the inhibition of inflammatory markers by each enantiomer are not consistently reported across studies, the available data indicates a dose-dependent reduction in inflammatory mediators by (+)-α-pinene. For instance, in a carrageenan-induced paw edema model in rats, (+)-α-pinene demonstrated a significant anti-inflammatory effect, with a reported ED50 of 0.039 mL/kg.

Signaling Pathway Modulation

α-Pinene exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. (+)-α-Pinene has been shown to be more effective in this inhibition.[3][4]

NF-κB Pathway Inhibition by (+)-α-Pinene:

References

The Pharmacological Importance of the Pinene Scaffold: A Technical Guide for Drug Discovery and Development

Introduction

The pinene scaffold, a bicyclic monoterpene abundantly found in nature, particularly in coniferous trees, has emerged as a privileged structure in medicinal chemistry. Its unique stereochemistry and inherent biological activity have made it and its derivatives attractive candidates for the development of novel therapeutic agents across a wide range of disease areas. This technical guide provides an in-depth overview of the pharmacological importance of the pinene scaffold, focusing on its anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory and Chondroprotective Activities

The anti-inflammatory effects of pinenes are well-documented, with α-pinene, in particular, demonstrating significant potential in modulating key inflammatory pathways. These properties make the pinene scaffold a promising starting point for the development of drugs targeting chronic inflammatory diseases.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

A primary mechanism underlying the anti-inflammatory activity of α-pinene is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines and mediators.

α-Pinene has been shown to inhibit the nuclear translocation of NF-κB's p65 subunit, a critical step in its activation. This is achieved, in part, by preventing the degradation of the inhibitory protein IκBα. Furthermore, α-pinene attenuates the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.

Caption: α-Pinene inhibits inflammation by blocking NF-κB and MAPK pathways.

Quantitative Data on Anti-inflammatory and Chondroprotective Effects

The following table summarizes the quantitative data on the anti-inflammatory and chondroprotective effects of pinene isomers.

| Compound | Model/Assay | Target | Effective Concentration/Dose | Outcome | Reference |

| (+)-α-Pinene | IL-1β-stimulated human chondrocytes | NF-κB, JNK, iNOS, MMP-1, MMP-13 | Non-cytotoxic concentrations | Potent inhibition of inflammatory and catabolic pathways | |

| α-Pinene | Carrageenan-induced paw edema in rats | Inflammation | 0.50 mL/kg | 60.33% decrease in inflammation | |

| α-Pinene | LPS-stimulated mouse peritoneal macrophages | IL-6, TNF-α, NO | 0.2–20 µM | Significant dose-dependent decrease in production |

Experimental Protocol: Induction of Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in mouse peritoneal macrophages using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of α-pinene.

1. Cell Culture and Treatment:

-

Isolate peritoneal macrophages from mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates at a density of 5 x 105 cells/well.

-

Pre-treat the cells with various concentrations of α-pinene (e.g., 0.2, 2, and 20 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Measurement of Nitric Oxide (NO) Production:

-

After incubation, collect the cell culture supernatant.

-

Determine the NO concentration using the Griess reagent assay.

3. Measurement of Pro-inflammatory Cytokines:

-

Measure the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Effects

The pinene scaffold has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders, including stroke and Alzheimer's disease. These effects are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant activities.

Mechanism of Action: Attenuation of Neuroinflammation and Apoptosis

In the context of neurodegenerative conditions, α-pinene exerts its protective effects by mitigating neuronal damage caused by inflammation and programmed cell death (apoptosis).

Following an ischemic event, such as a stroke, there is an upregulation of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to neuronal injury. α-Pinene has been shown to decrease the expression of these cytokines. Furthermore, it modulates the expression of key proteins involved in apoptosis, downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.

Caption: α-Pinene's neuroprotective effects via multiple pathways.

Quantitative Data on Neuroprotective Effects

The following table presents quantitative data on the neuroprotective effects of α-pinene.

| Compound | Model/Assay | Target | Dose | Outcome | Reference |

| α-Pinene | Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct volume | 50 and 100 mg/kg | Significant decrease in infarct volume | |

| α-Pinene | MCAO in rats | TNF-α, IL-1β expression | 100 mg/kg | Significant decrease in gene and protein expression | |

| α-Pinene | MCAO in rats | Bax/Bcl-2 expression | 100 mg/kg | Downregulation of Bax, upregulation of Bcl-2 | |

| α-Pinene | Aβ1-42-injected rats (Alzheimer's model) | BDNF expression | 50 mg/kg | Repressed the Aβ-induced reduction of BDNF |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol outlines the procedure for inducing focal cerebral ischemia in rats to model stroke and evaluate the neuroprotective effects of α-pinene.

1. Animal Preparation:

-

Use male Wistar rats (250-300g).

-

Anesthetize the rats with an appropriate anesthetic agent.

-

Maintain body temperature at 37°C using a heating pad.

2. MCAO Surgery:

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and the pterygopalatine artery.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

-

After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

3. Drug Administration:

-

Administer α-pinene (e.g., 50 or 100 mg/kg) intraperitoneally at the onset of reperfusion.

4. Neurological Deficit Scoring:

-

24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

5. Infarct Volume Measurement:

-

Sacrifice the animals and remove the brains.

-

Slice the brains into 2 mm coronal sections.

-

Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Calculate the infarct volume as a percentage of the total brain volume.

6. Gene and Protein Expression Analysis:

-

Dissect the hippocampus, cortex, and striatum.

-

Use RT-PCR to measure the mRNA expression of TNF-α, IL-1β, Bax, and Bcl-2.

-

Use ELISA to measure the protein levels of TNF-α and IL-1β.

Anticancer Activity

The pinene scaffold has demonstrated promising anticancer activity against various cancer cell lines. Both α-pinene and β-pinene, as well as their synthetic derivatives, have been investigated for their cytotoxic and apoptotic effects.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Pinene and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

In several cancer cell lines, α-pinene has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death. Additionally, some pinene derivatives have been found to arrest the cell cycle at the G2/M or S phase, thereby inhibiting cancer cell proliferation.

Caption: Pinene's multi-faceted anticancer mechanisms.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of pinene and its derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| α-Pinene derivative GY-1 | BEL-7402 (Hepatocellular carcinoma) | 84.7 | |

| β-Pinene-based thiazole derivative 5g | Hela (Cervical cancer) | 3.48 ± 0.14 | |

| CT-26 (Colon carcinoma) | 8.84 ± 0.16 | ||

| SMMC-7721 (Hepatocellular carcinoma) | 6.69 ± 0.15 | ||

| β-Pinene quaternary ammonium salt 4c | HCT-116 (Colon carcinoma) | 1.10 | |

| MCF-7 (Breast cancer) | 2.46 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

1. Cell Seeding:

-

Culture the desired cancer cell line in a suitable medium.

-

Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the pinene derivative in the culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Both α-pinene and β-pinene, along with their derivatives, exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi, including drug-resistant strains.

Mechanism of Action: Membrane Disruption and Biofilm Inhibition

The antimicrobial action of pinenes is largely attributed to their ability to disrupt the integrity of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane fluidity and permeability, which leads to the leakage of intracellular components and ultimately cell death.

Furthermore, pinenes have been shown to inhibit the formation of biofilms, which are communities of microorganisms encased in a protective matrix that confers resistance to antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of pinene isomers against a range of microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (+)-α-Pinene | Candida albicans | 117 - 4,150 | |

| Cryptococcus neoformans | 117 - 4,150 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 4,150 | ||

| (+)-β-Pinene | Candida albicans | 117 - 6,250 | |

| Cryptococcus neoformans | 117 - 6,250 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 6,250 | ||

| β-Pinene-based acylthiourea derivative 4r | Colletotrichum gloeosporioides | 21.64 µmol/L (IC50) | |

| β-Pinene-based amide derivative 4h | Phomopsis sp. | 20.43 µmol/L (IC50) |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pinene compounds against bacteria and fungi.

1. Preparation of Inoculum:

-

Culture the microbial strain on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.

2. Serial Dilution of the Test Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the pinene compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis of Pharmacologically Active Pinene Derivatives

The pinene scaffold serves as a versatile starting material for the synthesis of a wide array of derivatives with enhanced or novel pharmacological activities. The inherent chirality and functionality of pinenes allow for diverse chemical modifications.

Synthesis of β-Lactam Derivatives

β-Lactams are a class of compounds with significant antimicrobial activity. The synthesis of β-lactam derivatives from α-pinene can be achieved through a multi-step process.

Caption: Synthetic route to β-lactam derivatives from α-pinene.

Clinical Perspectives

While the preclinical data for the pharmacological activities of the pinene scaffold are extensive and promising, clinical evidence is still emerging. A randomized, placebo-controlled clinical trial has investigated the efficacy of α-pinene in patients with ulcerative colitis. The results showed a significant improvement in the quality of life and a reduction in some symptoms in the α-pinene group compared to the placebo group. This study provides a foundation for further clinical investigation of pinene-based therapies for inflammatory bowel disease and other inflammatory conditions.

Conclusion

The pinene scaffold represents a valuable and versatile platform for the discovery and development of new drugs. Its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects, underscores its therapeutic potential. The detailed mechanisms of action, involving key signaling pathways, are being progressively elucidated, providing a rational basis for the design of novel pinene-based drug candidates. The successful synthesis of potent derivatives further highlights the adaptability of this natural scaffold for medicinal chemistry applications. As clinical research continues to explore the therapeutic benefits of pinenes, the pinene scaffold is poised to make a significant contribution to the future of medicine.

The intricate Dance of Isoprenoids: A Technical Guide to the Biosynthesis of α-Pinene and Other Monoterpenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of monoterpenes, with a particular focus on the ubiquitous and economically important bicyclic monoterpene, α-pinene. This document details the core biosynthetic pathway, its regulation, and provides detailed experimental protocols for the analysis of these volatile compounds. The information presented is intended to be a valuable resource for researchers in the fields of natural product chemistry, plant biochemistry, and drug discovery.

The Core Biosynthetic Pathway: From Isoprene Units to Monoterpene Scaffolds

Monoterpenes, including α-pinene, are C10 isoprenoids synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways, the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids, are responsible for the production of IPP and DMAPP. While there can be some crosstalk between these pathways, the MEP pathway is the primary source of precursors for monoterpene biosynthesis in the plastids of plant cells.[1]

The biosynthesis of α-pinene from IPP and DMAPP can be summarized in the following key steps:

-

Formation of Geranyl Pyrophosphate (GPP): The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) , resulting in the formation of the linear C10 precursor, geranyl pyrophosphate (GPP).

-

Cyclization of GPP: The cyclization of the acyclic GPP is the crucial step that generates the diverse array of monoterpene skeletons. This complex reaction is catalyzed by a class of enzymes known as monoterpene synthases (MTPS) , which are a subset of the larger terpene synthase (TPS) family. In the case of α-pinene, a specific pinene synthase (PS) is responsible for this transformation.

The cyclization mechanism is thought to proceed through a series of carbocationic intermediates. The process begins with the ionization of GPP to form a geranyl cation. This is followed by an isomerization to a linalyl pyrophosphate intermediate, which then undergoes cyclization to form a pinanyl cation intermediate.[2] The final step involves the deprotonation of this cation to yield either α-pinene or its isomer, β-pinene. The stereochemistry of the final product is tightly controlled by the specific pinene synthase enzyme.[3] For example, separate (+)-α-pinene synthases and (-)-α-pinene synthases have been identified, which produce the respective enantiomers of α-pinene.

Regulation of Monoterpene Biosynthesis

The production of monoterpenes in plants is a tightly regulated process, controlled at both the transcriptional and post-transcriptional levels. The expression of genes encoding key enzymes in the pathway, particularly those for GPPS and monoterpene synthases, is often developmentally and environmentally controlled. For instance, in peppermint, the rate of monoterpene biosynthesis is closely correlated with the in vitro activity of the biosynthetic enzymes, which in turn is regulated by the level of gene expression.[4][5]

Factors such as light, temperature, and herbivory can influence the transcription of terpene synthase genes, leading to changes in the composition and quantity of emitted monoterpenes. This regulation allows plants to respond to their environment, for example, by producing specific monoterpenes that act as defense compounds against herbivores or pathogens, or as attractants for pollinators.

Quantitative Data on Monoterpene Composition

The relative abundance of α-pinene and other monoterpenes can vary significantly between different plant species, and even within different tissues of the same plant. The following tables summarize quantitative data on the monoterpene composition of various conifer species, highlighting the prevalence of α-pinene.

Table 1: Monoterpene Composition in the Needles of Various Pinus Species

| Monoterpene | Pinus sylvestris (%) | Pinus nigra (%) | Pinus banksiana (%) | Pinus strobus (%) |

| α-Pinene | 35.93 ± 10.87 | >50 | 48.14 ± 1.5 | >50 |

| β-Pinene | 68.24 ± 11.16 (µg/g) | - | 14.97 ± 4.16 | 15.07 ± 1.84 |

| 3-Carene | 1585.80 ± 192.70 (µg/g) | - | - | - |

| Limonene | - | - | 2.41 ± 0.86 | - |

| Myrcene | - | - | 5.29 ± 1.32 | - |

| Camphene | - | 65.69 ± 6.43 (µg/g) | 16.87 ± 0.74 | - |

| Terpinolene | 114.44 ± 15.06 (µg/g) | - | - | - |

| Sabinene | 27.81 ± 4.78 (µg/g) | - | - | - |

| γ-Terpinene | 12.44 ± 1.55 (µg/g) | - | - | - |

| α-Phellandrene | - | - | - | 2.97 ± 0.53 |

| β-Phellandrene | - | - | - | 5.38 ± 0.77 |

Data presented as relative percentage of total monoterpenes unless otherwise specified. Data sourced from a comparative analysis of four pine species.[2]

Table 2: Monoterpene Composition in Different Tissues of Pinus nigra subsp. laricio

| Monoterpene | Young Needles (%) | Mature Needles (%) | Leader Stem (%) | Interwhorl Stem (%) | Roots (%) |

| α-Pinene | 26-27 | 26-27 | ~44 | 13-44 | - |

| β-Pinene | 7-17 | 7-17 | 9-13 | 9-13 | ~51 |

| β-Phellandrene | 31-44 | 31-44 | 11-31 | 11-31 | - |

| Limonene | 6-14 | 6-14 | - | - | - |

| α-Thujene | - | - | 13-17 | 13-17 | - |

| δ-3-Carene | - | - | 7-8 | 7-8 | - |

| Myrcene | <3 | <3 | 3-8 | 3-8 | - |

Data represents the percentage of the total monoterpene content in each tissue. Sourced from a study on Pinus nigra subsp. laricio.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of monoterpene biosynthesis.

Extraction and Quantification of Monoterpenes from Plant Tissue using GC-MS

This protocol describes a general method for the extraction and quantitative analysis of monoterpenes from plant material, such as pine needles, using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., fresh or frozen pine needles)

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane (GC grade)

-

Internal standard (e.g., tetradecane or isobutylbenzene)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation:

-

Freeze a known weight of fresh plant tissue (e.g., 1-2 g) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a glass vial.

-

Add a known volume of hexane (e.g., 5-10 mL) containing a precise concentration of the internal standard.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Incubate the mixture at room temperature for 24 hours in the dark, with occasional shaking.

-

-

Sample Cleanup:

-

Centrifuge the mixture to pellet the plant debris.

-

Carefully transfer the hexane supernatant to a new glass vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filter the extract through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250°C. Use a splitless or split injection mode depending on the expected concentration of monoterpenes.

-

Oven Program: A typical temperature program for monoterpene analysis is as follows:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

-

Acquire data in full scan mode over a mass range of m/z 40-400.

-

Use electron ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identify individual monoterpenes by comparing their mass spectra and retention times to those of authentic standards and to entries in a mass spectral library (e.g., NIST).

-

Quantify the amount of each monoterpene by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard. Create a calibration curve with known concentrations of authentic standards to determine the response factor for each compound.

-

In Vitro Enzyme Assay for α-Pinene Synthase

This protocol provides a general framework for assaying the activity of α-pinene synthase. The specific conditions may need to be optimized depending on the source of the enzyme (e.g., purified recombinant protein or crude plant extract).

Materials:

-

Enzyme source (e.g., purified recombinant α-pinene synthase or a protein extract from plant tissue)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 5 mM DTT, and 10% glycerol)

-

Substrate: Geranyl pyrophosphate (GPP)

-

Metal cofactor: MgCl₂ or MnCl₂

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Pentane or hexane for extraction

-

GC-MS for product analysis

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the assay buffer, metal cofactor (typically 10-20 mM MgCl₂), and the enzyme source.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding a known concentration of the substrate, GPP (e.g., 10-100 µM).

-

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination and Extraction:

-

Stop the reaction by adding a volume of cold pentane or hexane (e.g., 500 µL) and vortexing vigorously to extract the volatile products.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

-

-

Product Analysis:

-

Analyze the extracted products by GC-MS using the protocol described in section 4.1.

-

Identify the α-pinene peak based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of α-pinene produced by comparing its peak area to that of an internal standard added during the extraction step.

-

-

Enzyme Kinetics:

-

To determine the kinetic parameters (Kₘ and Vₘₐₓ) of the α-pinene synthase, perform the assay with varying concentrations of the substrate GPP.

-

Plot the initial reaction velocity (rate of α-pinene formation) against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Conclusion

The biosynthesis of α-pinene and other monoterpenes is a fascinating and complex process with significant implications for plant biology and various industrial applications. A thorough understanding of the biosynthetic pathway, its regulation, and the enzymes involved is crucial for harnessing the potential of these valuable natural products. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate and quantify these compounds, paving the way for future discoveries in drug development and biotechnology.

References

- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]

(1S)-(-)-alpha-Pinene: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage protocols for (1S)-(-)-alpha-Pinene. The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a bicyclic monoterpene with a characteristic pine-like odor. It is a colorless to pale yellow liquid and is a major constituent of turpentine.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H16 | [3] |

| Molecular Weight | 136.23 g/mol | [3] |

| Boiling Point | 155-156 °C | [4] |

| Melting Point | -64 °C | [4] |

| Flash Point | 33 °C (91 °F) | [1] |

| Density | 0.858 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, ether, petroleum ether. | [1][5] |

| Vapor Pressure | 4.7 mmHg at 25 °C | |

| Autoignition Temperature | 255 °C (491 °F) |

Hazard Identification and Classification

This compound is classified as a flammable liquid and can cause skin and eye irritation.[3] It may cause an allergic skin reaction and is harmful if swallowed, with the potential for lung damage if aspirated.[6][7] It is also very toxic to aquatic life with long-lasting effects.[4]

GHS Classification: [3]

-

Flammable liquids (Category 3)

-

Skin irritation (Category 2)

-

Eye irritation (Category 2A)

-

Skin sensitization (Category 1)

-

Aspiration hazard (Category 1)

-

Hazardous to the aquatic environment, acute hazard (Category 1)

-

Hazardous to the aquatic environment, long-term hazard (Category 1)

-

H226: Flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Toxicological Information

A summary of key toxicological data is presented in Table 2.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 3700 mg/kg | |

| LD50 cut-off may be considered 500 mg/kg | [8][9] | |||

| Acute Dermal LD50 | Rabbit | Dermal | >5000 mg/kg | |

| Rat | Dermal | >2000 mg/kg | [8] | |

| Acute Inhalation LC50 | Rat | Inhalation | 13,900 mg/m³ (4-hour) | |

| Skin Sensitization | Guinea Pig | Dermal | Negative in Guinea Pig Maximisation Test | [3] |

| Human | Dermal | Evidence of skin sensitization | [8] |

Experimental Protocols:

Acute Oral Toxicity (OECD 423): [8][9] The acute oral toxicity of this compound was assessed in female Sprague Dawley rats following the OECD Test Guideline 423. The substance was administered by oral gavage at starting doses of 300 mg/kg and 2000 mg/kg body weight. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (OECD 406): [8] The potential for this compound to cause skin sensitization was evaluated using the GPMT in female Hartley guinea pigs. The induction phase involved both intradermal injections and topical application of the test substance. After a rest period, a challenge patch was applied to the flank of the animals. Skin reactions were scored according to the Magnusson and Kligman scale at 24 and 48 hours after patch removal. While one study indicated it was not a sensitizer in a guinea pig maximization test, human studies and read-across data from β-pinene suggest a sensitizing potential.[3][8]

Genetic Toxicology: this compound has been evaluated for genotoxicity in a battery of in vitro and in vivo assays.

-

Ames Test (OECD 471): The substance was not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with or without metabolic activation.[2][3]

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): No significant increase in the frequency of micronuclei was observed in human lymphocytes treated with this compound.[8]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): No significant increase in the frequency of micronucleated erythrocytes was observed in the peripheral blood of B6C3F1 mice exposed to this compound via inhalation for 13 weeks.[8]

Signaling Pathways

This compound has been shown to interact with several cellular signaling pathways, which may underlie its biological and toxicological effects.

Studies have indicated that alpha-pinene can stimulate the ERK/AKT signaling pathway, leading to the activation of Natural Killer (NK) cells and subsequent anticancer effects.[1][7][10] Conversely, in certain cancer cell lines, it has been shown to induce apoptosis by inhibiting the PI3K/AKT/NF-κB pathway.[5] Furthermore, alpha-pinene can activate the MAPK pathway, also contributing to apoptosis in cancer cells.[11]

Handling and Personal Protective Equipment (PPE)

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[3][8] Prevent inhalation of vapor or mist.[3] Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[3][4] Use non-sparking tools.[8]

The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm) and protective clothing to prevent skin exposure.[8][9]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][9] Keep away from heat, sparks, open flames, and other sources of ignition.[4][13] The storage area should be designated as a flammables area.[12] If the container is opened, it must be carefully resealed and kept upright to prevent leakage.[3] For prolonged storage, storing under an inert gas is recommended.[3]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[3] Remove all sources of ignition.[8] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment, including respiratory protection.[3] Contain the spill using an inert absorbent material such as sand or earth.[8] Collect the absorbed material into a suitable, closed container for disposal.[12] Do not allow the substance to enter drains or waterways.[3][4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Fire-Fighting Measures

This compound is a flammable liquid.[3] In case of fire, use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish.[3][8] A water jet may be ineffective.[13] Firefighters should wear self-contained breathing apparatus and full protective gear.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations.[4] Do not dispose of it into the environment.[4] This material and its container must be disposed of as hazardous waste.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide [cebs.niehs.nih.gov]

- 3. Introduction - NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. α-Pinene: Docking Study, Cytotoxicity, Mechanism of Action, and Anti-Biofilm Effect against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. α-Pinene Enhances the Anticancer Activity of Natural Killer Cells via ERK/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]